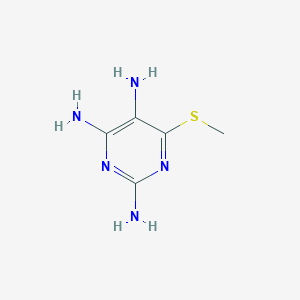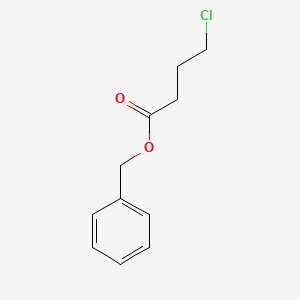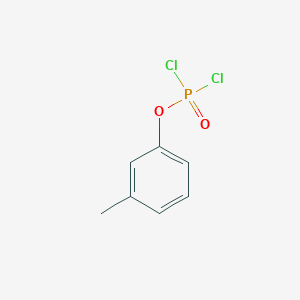![molecular formula C10H16Cl2 B14749981 Bicyclo[2.2.1]heptane, 2,6-dichloro-1,7,7-trimethyl- CAS No. 3212-36-0](/img/structure/B14749981.png)
Bicyclo[2.2.1]heptane, 2,6-dichloro-1,7,7-trimethyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Bicyclo[2.2.1]heptane, 2,6-dichloro-1,7,7-trimethyl- is a bicyclic compound with a unique structure that includes two chlorine atoms and three methyl groups. This compound is part of the norbornane family, which is known for its rigid and stable structure. The presence of chlorine and methyl groups in its structure makes it an interesting subject for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Bicyclo[2.2.1]heptane, 2,6-dichloro-1,7,7-trimethyl- typically involves the chlorination of 1,7,7-trimethylbicyclo[2.2.1]heptane. This can be achieved through a free radical chlorination process using chlorine gas under UV light. The reaction conditions usually include a solvent such as carbon tetrachloride and a temperature range of 25-30°C.
Industrial Production Methods
Industrial production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The process would include the controlled addition of chlorine gas to a solution of 1,7,7-trimethylbicyclo[2.2.1]heptane, followed by purification steps such as distillation or recrystallization to obtain the pure product.
Chemical Reactions Analysis
Types of Reactions
Bicyclo[2.2.1]heptane, 2,6-dichloro-1,7,7-trimethyl- undergoes various types of chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted with other nucleophiles such as hydroxide ions, leading to the formation of alcohols.
Oxidation Reactions: The compound can be oxidized to form ketones or carboxylic acids, depending on the oxidizing agent used.
Reduction Reactions: Reduction of the compound can lead to the removal of chlorine atoms, resulting in the formation of hydrocarbons.
Common Reagents and Conditions
Substitution: Sodium hydroxide (NaOH) in aqueous or alcoholic solution.
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.
Major Products Formed
Substitution: Formation of 2,6-dihydroxy-1,7,7-trimethylbicyclo[2.2.1]heptane.
Oxidation: Formation of 2,6-diketone-1,7,7-trimethylbicyclo[2.2.1]heptane.
Reduction: Formation of 1,7,7-trimethylbicyclo[2.2.1]heptane.
Scientific Research Applications
Bicyclo[2.2.1]heptane, 2,6-dichloro-1,7,7-trimethyl- has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential effects on biological systems, particularly in the context of enzyme inhibition.
Medicine: Investigated for its potential use in drug development, especially as a scaffold for designing new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials due to its stable and rigid structure.
Mechanism of Action
The mechanism of action of Bicyclo[2.2.1]heptane, 2,6-dichloro-1,7,7-trimethyl- involves its interaction with various molecular targets. The chlorine atoms can participate in electrophilic reactions, while the methyl groups provide steric hindrance, affecting the compound’s reactivity. The rigid structure of the bicyclic system also influences its binding to enzymes and receptors, making it a valuable scaffold in drug design.
Comparison with Similar Compounds
Similar Compounds
Bicyclo[2.2.1]heptane, 2-chloro-1,7,7-trimethyl-: Similar structure but with only one chlorine atom.
Bicyclo[2.2.1]heptane, 2,5-dichloro-1,7,7-trimethyl-: Similar structure with chlorine atoms at different positions.
Bicyclo[2.2.1]heptane, 2-methoxy-1,7,7-trimethyl-: Contains a methoxy group instead of chlorine.
Uniqueness
Bicyclo[2.2.1]heptane, 2,6-dichloro-1,7,7-trimethyl- is unique due to the specific positioning of the chlorine atoms, which affects its chemical reactivity and potential applications. The combination of chlorine and methyl groups in a rigid bicyclic structure provides distinct properties that are valuable in various fields of research and industry.
Properties
CAS No. |
3212-36-0 |
|---|---|
Molecular Formula |
C10H16Cl2 |
Molecular Weight |
207.14 g/mol |
IUPAC Name |
2,6-dichloro-1,7,7-trimethylbicyclo[2.2.1]heptane |
InChI |
InChI=1S/C10H16Cl2/c1-9(2)6-4-7(11)10(9,3)8(12)5-6/h6-8H,4-5H2,1-3H3 |
InChI Key |
SVGJGHKKBJEVMJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1(C2CC(C1(C(C2)Cl)C)Cl)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



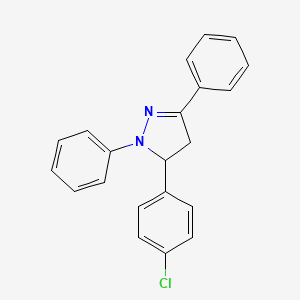
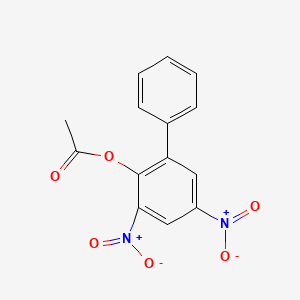

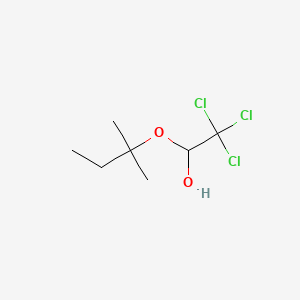
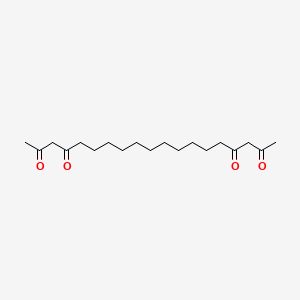
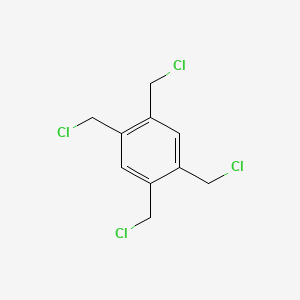
![2-[2-(1-Imidazolyl)-6-methyl-4-pyrimidinyl]-2-methyl-1-propanol](/img/structure/B14749936.png)
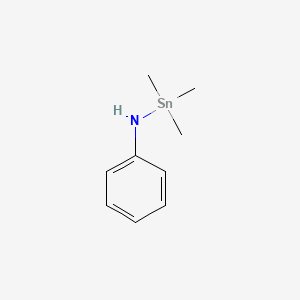
![sodium;(2S)-2-amino-3-[[(2R)-2-[(4Z,7Z,10Z,13Z,16Z,19Z)-docosa-4,7,10,13,16,19-hexaenoyl]oxy-3-octadecanoyloxypropoxy]-hydroxyphosphoryl]oxypropanoate](/img/structure/B14749948.png)
